5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a naphthalene moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazine derivative by reacting 4-methoxyphenylamine with piperazine under controlled conditions. This intermediate is then coupled with a naphthalene derivative through a series of reactions, including alkylation and cyclization, to form the final oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares the piperazine and methoxyphenyl moieties but differs in the triazole ring structure.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a similar piperazine structure but with a benzoimidazole ring.
Uniqueness
The uniqueness of 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of the piperazine, naphthalene, and oxazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C26H24N4O2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C26H24N4O2/c1-31-22-11-9-21(10-12-22)29-13-15-30(16-14-29)26-24(18-27)28-25(32-26)17-20-7-4-6-19-5-2-3-8-23(19)20/h2-12H,13-17H2,1H3 |
InChI Key |
PZDCUCQSWHAQPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)CC4=CC=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
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